
9-(2,2-Dichlorocyclopropyl)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,2-Dichlorocyclopropyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dichlorocyclopropyl group attached to the nitrogen atom of the carbazole ring. Carbazole derivatives are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane under specific conditions. One common method involves the use of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
9-(2,2-Dichlorocyclopropyl)carbazole undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of t-BuOK and DMSO, leading to the formation of N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Reaction with aqueous dioxane in the presence of sulfuric acid, yielding heterocyclic amines and 2-propynal.
Common Reagents and Conditions
Alcoholysis: t-BuOK, DMSO, and alcohols (e.g., methanol, isopropyl alcohol).
Hydrolysis: Aqueous dioxane and sulfuric acid.
Major Products Formed
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Heterocyclic amines and 2-propynal.
科学的研究の応用
9-(2,2-Dichlorocyclopropyl)carbazole has several applications in scientific research:
作用機序
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the electron-donating properties of the carbazole ring and the electron-withdrawing nature of the dichlorocyclopropyl group. These interactions can influence various biochemical pathways, leading to the observed biological activities .
類似化合物との比較
Similar Compounds
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
53828-69-6 |
|---|---|
分子式 |
C15H11Cl2N |
分子量 |
276.2 g/mol |
IUPAC名 |
9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H11Cl2N/c16-15(17)9-14(15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1-8,14H,9H2 |
InChIキー |
IBFIOKPQHQXXKQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)N2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


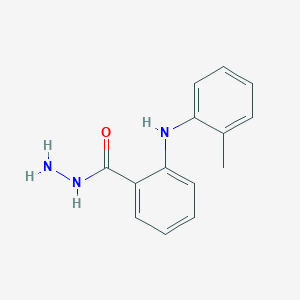
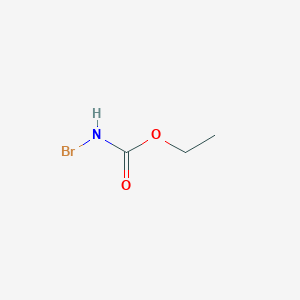
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
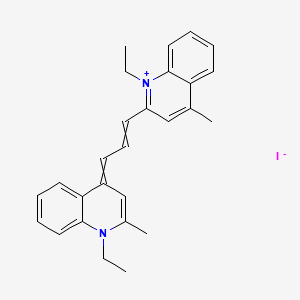

![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
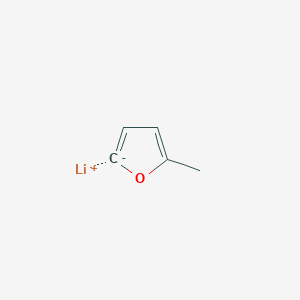
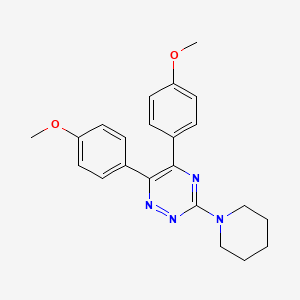
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
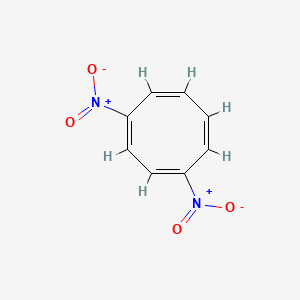
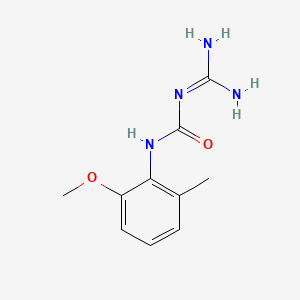
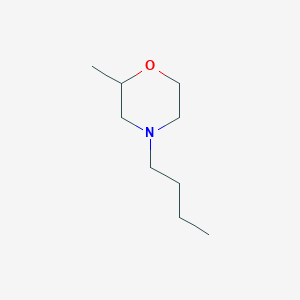
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
